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molecular formula C9H10ClNO2 B8751716 Methyl (3-chloro-2-methylphenyl)carbamate

Methyl (3-chloro-2-methylphenyl)carbamate

Cat. No. B8751716
M. Wt: 199.63 g/mol
InChI Key: LPQHIDAPRDMICL-UHFFFAOYSA-N
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Patent
US09380782B2

Procedure details

A mixture of the above-mentioned 1-chloro-2-methyl-3-methoxycarbonylaminobenzene 5.80 g, phosphorus pentachloride 7.53 g and chlorobenzene 50 mL was stirred with heating under reflux for one hour. The reaction mixtures were concentrated under reduced pressure to give 1-chloro-3-isocyanato-2-methylbenzene.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
7.53 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][C:9](OC)=[O:10])[C:3]=1[CH3:13].P(Cl)(Cl)(Cl)(Cl)Cl>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N:8]=[C:9]=[O:10])[C:3]=1[CH3:13]

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)NC(=O)OC)C
Name
Quantity
7.53 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixtures
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)N=C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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